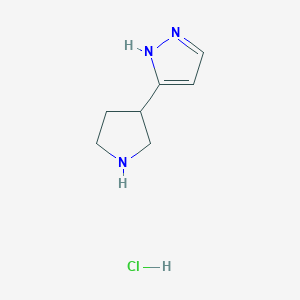

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Beschreibung

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a heterocyclic organic compound with the molecular formula C₇H₁₂ClN₃ and a molecular weight of 173.64 g/mol . Its CAS registry number is 1000688-81-2, and it is commonly referred to as 4-(3-Pyrrolidinyl)-1H-pyrazole hydrochloride. The compound features a pyrazole ring directly attached to a pyrrolidine moiety, a five-membered saturated nitrogen-containing ring, and exists as a hydrochloride salt to enhance solubility and stability.

Eigenschaften

IUPAC Name |

5-pyrrolidin-3-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWJZJKQCMHPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=NN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, pyrrolidine can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The search results provide information on pyrazole derivatives and their applications, but do not focus specifically on "3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride". Therefore, the following information covers related compounds and their applications in scientific research.

Applications in Scientific Research

Pyrazole derivatives are of interest in medicinal chemistry due to their diverse biological activities . These compounds have shown potential in various applications:

- Enzyme and Receptor Inhibition: (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride shows potential as an inhibitor of certain enzymes and receptors, making it valuable in therapeutic applications. Its unique structural features contribute to its interaction with biological targets, influencing various cellular pathways.

- Drug Development: Due to their biological activity, pyrazole derivatives may serve as lead compounds for designing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.

- Medicinal Chemistry: Pyrazole derivatives have drawn the attention of researchers because of their diversity in biological activities . They have a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .

- Fluorescent Substances and Dyes: Pyrazole derivatives have found numerous applications in fluorescent substances and dyes .

- Agrochemicals: In agriculture, pyrazole derivatives have also been used as fungicides, insecticides, pesticides, and herbicides .

Synthesis and Interaction Studies

The synthesis of (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves multi-step organic synthesis techniques. Interaction studies involving (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride focus on its binding affinity and inhibitory effects on various biological targets. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate the compound's mechanism of action and its potential therapeutic effects.

Related Pyrazole Compounds

- 4-Fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride: This compound is characterized by a pyrazole ring, a phenyl group, and a pyrrolidine moiety. The presence of a fluorine atom at the 4-position of the pyrazole ring can significantly influence its chemical and biological properties. It enhances stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs.

Biological Activities

- Anti-proliferative Activity: Pyrazolothiazole-substituted pyridine conjugates are an important class of heterocyclic compounds with an extensive variety of potential applications in the medicinal and pharmacological arenas . The anti-proliferative activities disclosed that all the tested compounds exhibited cytotoxic potential towards all the tested cell lines .

- Anti-microbial Activity: Novel 1,5-diaryl pyrazole was synthesized and tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . Pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds has been reported .

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Heterocycle Variations: Replacement of pyrazole with 1,2,3-triazole (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and electronic properties.

Substituent Effects :

- Bromine on the pyrazole ring () enhances electrophilicity and may influence binding affinity in halogen-bonding interactions.

- Carboxamide () and carboxylic acid () groups introduce polar moieties, improving water solubility and enabling ionic interactions.

- Difluoroacetate ester () adds lipophilicity, which could enhance membrane permeability.

Salt Forms :

- Most analogs exist as hydrochlorides , but some (e.g., ) are dihydrochlorides, further increasing solubility.

Biologische Aktivität

3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 195.66 g/mol

- Structure : The compound features a pyrazole ring with a pyrrolidine substituent, contributing to its unique biological activity.

Biological Activities

Research indicates that 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its potential in treating inflammatory conditions .

- Cytotoxicity : Some derivatives of pyrazoles have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

The exact mechanism of action for 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For instance, pyrazole compounds are known to interfere with metabolic pathways in bacteria, leading to cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Comparable effects to indomethacin | |

| Cytotoxicity | Active against various cancer cell lines |

Notable Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride, against standard bacterial strains. The compound exhibited significant inhibition zones comparable to traditional antibiotics .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives showed potent anti-inflammatory properties by reducing pro-inflammatory cytokines in cultured cells .

- Cancer Research : Recent investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimal synthetic routes for 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

Methodological Answer:

A common approach involves coupling pyrrolidine derivatives with pyrazole precursors. For example, pyrrolidin-3-yl intermediates can be synthesized via cyclization reactions or functional group transformations (e.g., reduction of nitriles or amides). The pyrazole ring is often constructed using condensation reactions between hydrazines and β-diketones or via 1,3-dipolar cycloaddition. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol), followed by recrystallization for purification . Evidence from Enamine Ltd. highlights the use of pyrrolidine-pyrazole hybrids as building blocks, suggesting modular synthesis strategies .

Basic: What analytical methods are critical for characterizing 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

Methodological Answer:

Key techniques include:

- HPLC : For purity assessment (≥98% purity is achievable under optimized conditions, as shown in analogous compounds) .

- NMR Spectroscopy : To confirm the structure (e.g., H and C NMR for pyrrolidine and pyrazole proton assignments).

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Diffraction : For crystalline structure elucidation, particularly if the compound forms stable crystals after recrystallization .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrrolidine-pyrazole derivatives?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Time/Temperature : Extended reflux durations (e.g., 25–30 hours in xylene at elevated temperatures) improve cyclization efficiency but may degrade heat-sensitive intermediates .

- Catalyst Selection : Oxidizing agents like chloranil (used in pyrrole synthesis) may influence byproduct formation in pyrazole systems .

- Purification Methods : Recrystallization solvents (e.g., methanol vs. ethanol) affect salt solubility and final purity .

Systematic optimization studies (DoE) are recommended to identify critical parameters.

Advanced: What strategies mitigate instability of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride under acidic/basic conditions?

Methodological Answer:

- pH Control : Maintain reaction pH near neutrality during synthesis to prevent decomposition of the pyrrolidine ring.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the pyrrolidine nitrogen during pyrazole ring formation, followed by deprotection and HCl salt formation .

- Storage : Store the hydrochloride salt at –20°C in anhydrous conditions to prevent hygroscopic degradation .

Advanced: How does the hydrochloride salt form influence the compound’s pharmacological activity?

Methodological Answer:

The hydrochloride salt enhances water solubility, improving bioavailability for in vitro assays. Structural analogs (e.g., kinase inhibitors with pyrrolidine-pyrazole motifs) show that protonation of the pyrrolidine nitrogen enhances target binding affinity, as seen in TrkA kinase inhibitors . Comparative studies between free base and salt forms are critical for structure-activity relationship (SAR) analyses .

Basic: What are the stability benchmarks for 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride in solution?

Methodological Answer:

- Short-Term Stability : Solutions in DMSO or water (1–10 mM) are stable for 24–48 hours at 4°C.

- Long-Term Stability : Lyophilized powders retain >90% potency for ≥6 months at –80°C. Monitor via periodic HPLC to detect degradation products (e.g., pyrrolidine ring-opening or pyrazole oxidation) .

Advanced: What computational methods predict the reactivity of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Model charge distribution to identify electrophilic sites on the pyrazole ring and nucleophilic sites on pyrrolidine.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to predict hydrolysis pathways.

- SAR Studies : Cross-reference with analogs like phenyl(pyrrolidin-3-yl)methanone hydrochloride to validate predictions .

Basic: How can researchers validate the absence of tautomeric forms in the pyrazole ring?

Methodological Answer:

- Variable Temperature NMR : Detect tautomerization by observing proton shifts at elevated temperatures.

- X-ray Crystallography : Resolve the crystal structure to confirm the dominant tautomer.

- IR Spectroscopy : Identify N-H stretching frequencies characteristic of 1H-pyrazole tautomers .

Advanced: What are the challenges in scaling up the synthesis of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

Methodological Answer:

- Reaction Exotherms : Control temperature during HCl salt formation to avoid decomposition.

- Byproduct Management : Optimize recrystallization steps to remove impurities (e.g., unreacted pyrrolidine or pyrazole precursors).

- Solvent Recovery : Use low-boiling solvents (e.g., ethanol) for easier recycling in large-scale batches .

Advanced: How do steric and electronic effects of substituents impact the compound’s bioactivity?

Methodological Answer:

- Steric Effects : Bulky groups on the pyrazole ring (e.g., trifluoromethyl) may hinder target binding, as seen in 5-(4-chlorophenyl)-1H-pyrazole analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the pyrrolidine ring enhance electrophilic reactivity, influencing interactions with enzymatic active sites .

- Comparative Studies : Synthesize derivatives with varied substituents and assay against biological targets (e.g., kinases) to map SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.